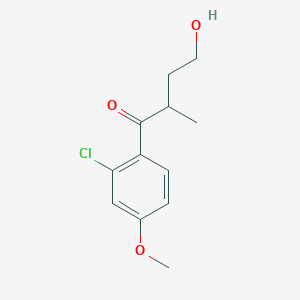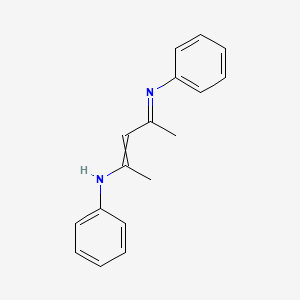
4-(Phenylamino)-2-(phenylimino)-3-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Phenylamino)-2-(phenylimino)-3-pentene is an organic compound with the molecular formula C17H18N2 It is characterized by the presence of both phenylamino and phenylimino groups attached to a pentene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)-2-(phenylimino)-3-pentene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of aniline derivatives with suitable aldehydes or ketones. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry or automated synthesis platforms. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-(Phenylamino)-2-(phenylimino)-3-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylamino-phenylimino oxides.
Reduction: Conversion to 2-phenylamino-4-phenylamino-2-pentane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Phenylamino)-2-(phenylimino)-3-pentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 4-(Phenylamino)-2-(phenylimino)-3-pentene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylamino and phenylimino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylamino-4-phenoxyquinoline: Known for its potent HIV-1 non-nucleoside reverse transcriptase inhibitory activity.
2-Phenylamino-4-methyl-5-acetyl thiazole: Exhibits antimitotic activity in cancer cells.
Uniqueness
4-(Phenylamino)-2-(phenylimino)-3-pentene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its dual phenylamino and phenylimino groups provide versatile sites for chemical modifications, making it a valuable compound for various applications.
特性
分子式 |
C17H18N2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
N-(4-phenyliminopent-2-en-2-yl)aniline |
InChI |
InChI=1S/C17H18N2/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17/h3-13,18H,1-2H3 |
InChIキー |
PWYOZUDBDQUBBL-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
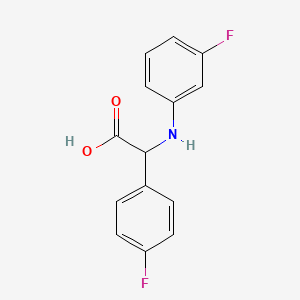
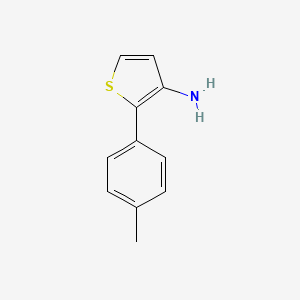
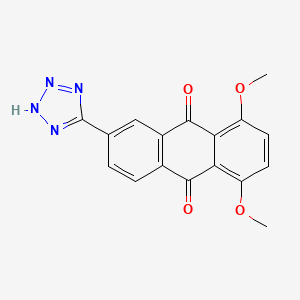
![2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol](/img/structure/B8453883.png)
![7-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B8453890.png)
![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8453899.png)
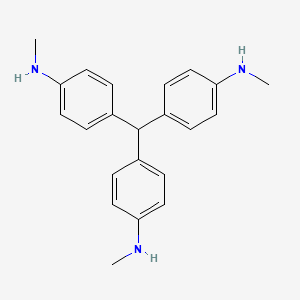
![tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)
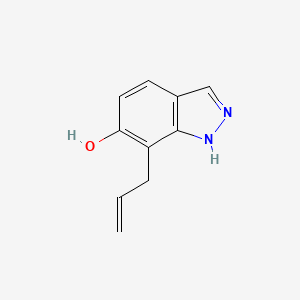
![6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8453914.png)
![N-[(3-Chlorophenyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B8453915.png)
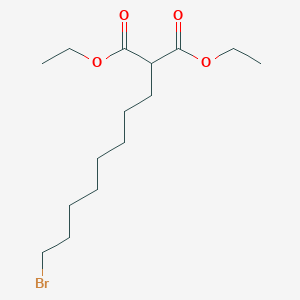
![Ethyl 3-[4-(benzyloxy)anilino]but-2-enoate](/img/structure/B8453940.png)
